molecular formula C14H21BClNO3 B1434254 (3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid CAS No. 1704074-00-9

(3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid

Cat. No.: B1434254
CAS No.: 1704074-00-9
M. Wt: 297.59 g/mol
InChI Key: HYBNLMDDPZJGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1704074-00-9) is a boronic acid derivative with a 3-chloro-4-substituted phenyl core. Its structure includes a 2-(4-methylpiperidin-1-yl)ethoxy side chain, which confers unique physicochemical and biological properties. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science. The 4-methylpiperidine moiety enhances lipophilicity and may influence binding to biological targets, such as enzymes or receptors .

Properties

IUPAC Name

[3-chloro-4-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BClNO3/c1-11-4-6-17(7-5-11)8-9-20-14-3-2-12(15(18)19)10-13(14)16/h2-3,10-11,18-19H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBNLMDDPZJGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCC(CC2)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501154934
Record name Boronic acid, B-[3-chloro-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704074-00-9
Record name Boronic acid, B-[3-chloro-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704074-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-chloro-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Boronic Acid Intermediate

The boronic acid moiety is commonly introduced onto the aromatic ring through:

  • Lithiation and borylation: Directed ortho-lithiation of a suitable aryl chloride followed by quenching with a boron electrophile such as trialkyl borate.
  • Miayura borylation: Palladium-catalyzed borylation of aryl halides (e.g., aryl bromides or chlorides) using bis(pinacolato)diboron under basic conditions.

This step yields 3-chloro-4-boronic acid substituted phenyl intermediates.

Attachment of the 4-Methylpiperidin-1-yl Ethoxy Side Chain

The side chain is introduced by reacting:

This reaction typically proceeds via nucleophilic substitution of the bromoethoxy group with the nitrogen of 4-methylpiperidine, often conducted under the following conditions:

Parameter Typical Conditions
Catalyst Palladium catalyst (e.g., Pd(PPh3)4)
Base Potassium carbonate (K2CO3)
Solvent Toluene or other aprotic organic solvent
Temperature Reflux or elevated temperatures (80–110 °C)
Reaction time Several hours (6–24 hours)

This method ensures the formation of the ethoxy linkage between the phenylboronic acid and the 4-methylpiperidine moiety with good yields and purity.

Industrial and Laboratory Scale Considerations

  • Scale-up: Industrial synthesis mirrors laboratory procedures but may employ continuous flow reactors to improve reaction control, heat transfer, and yield.
  • Purification: Typically involves crystallization or chromatographic techniques to isolate the pure boronic acid derivative.
  • Stability: Boronic acids can be sensitive to moisture and air; thus, handling under inert atmosphere and dry conditions is recommended.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents & Catalysts Conditions Outcome
1 Aryl boronic acid formation Aryl halide, Pd catalyst, B2Pin2, base Toluene, reflux, inert atmosphere 3-chloro-4-boronic acid intermediate
2 Nucleophilic substitution 4-(2-bromoethoxy)phenylboronic acid, 4-methylpiperidine, K2CO3, Pd catalyst Toluene, reflux, 6–24 h Target compound: this compound

Research Findings and Notes

  • The pKa of the boronic acid group influences the compound's solubility and reactivity, allowing it to exist in protonated or deprotonated forms depending on pH.
  • The boronic acid moiety facilitates Suzuki-Miyaura coupling by acting as a boron donor in transmetalation steps with palladium catalysts.
  • The 4-methylpiperidine ring introduces a basic nitrogen, potentially enhancing biological activity or binding in medicinal chemistry applications.
  • The compound exhibits moderate solubility in organic solvents and water, suitable for various synthetic applications.
  • Industrial protocols may optimize reaction times, catalyst loading, and solvent systems to maximize yield and minimize impurities.

Additional Data on Physicochemical Properties (For Reference)

Property Value
Molecular Weight Approx. 186.4 g/mol
Solubility ~1.4 mg/mL in water
Log P (octanol/water) ~0.39 (consensus)
Number of Rotatable Bonds 2
Hydrogen Bond Donors/Acceptors 2 / 3
Stability Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The primary application of (3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid lies in its role as a building block in the synthesis of pharmaceuticals. Its boronic acid functional group is crucial for the development of protease inhibitors and other therapeutic agents.

Case Study: Development of Antiviral Agents

Research has shown that boronic acids can inhibit viral proteases, which are essential for viral replication. For instance, studies have demonstrated that compounds similar to this compound exhibit potent antiviral activity against HIV and HCV by targeting their respective proteases .

Biochemical Assays

This compound is utilized in biochemical assays to study enzyme activity and interaction. Its ability to form reversible complexes with diols makes it valuable in the detection of glycoproteins and other biomolecules.

Example: Glycoprotein Detection

In a study focused on glycoprotein detection, this compound was employed to selectively bind to sialic acid residues on glycoproteins, facilitating their isolation and analysis .

Organic Synthesis

In organic synthesis, this boronic acid serves as a reagent for cross-coupling reactions, such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds.

Application: Synthesis of Complex Molecules

A notable application includes its use in synthesizing complex molecules that require precise carbon-carbon bond formation, thereby enabling the production of intricate pharmaceutical compounds .

Mechanism of Action

The mechanism by which (3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid exerts its effects typically involves the interaction of the boronic acid group with other molecules. This interaction can lead to the formation of stable boronate esters, which are crucial intermediates in many chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Key Structural Variations

The following compounds share a boronic acid core but differ in substituents, heterocycles, or side chains:

Compound Name Key Structural Features Molecular Formula Molecular Weight CAS Number Purity References
(3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid (Target) 4-Methylpiperidine via ethoxy linker; chloro substituent at position 3 C14H20BClNO3 311.58 1704074-00-9 N/A
(3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid Piperazine (no methyl group) instead of 4-methylpiperidine C12H18BClN2O3 284.55 1704074-12-3 >98%
3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic acid Fluorine replaces chlorine; 4-methylpiperazine instead of 4-methylpiperidine C13H20BFN2O3 282.12 1704064-12-9 97%
(3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid Ethyl-substituted piperazine; increased steric bulk C14H22BClN2O3 312.60 1704074-31-6 N/A
(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid hydrochloride Ethyl linker between phenyl and 4-methylpiperidine; hydrochloride salt C14H22BNO2 247.14 1704068-65-4 N/A
(3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid Dimethylamino group on propoxy chain; shorter linker C11H17BClNO3 257.52 1704080-14-7 N/A

Physicochemical and Functional Differences

Lipophilicity :

  • The 4-methylpiperidine group in the target compound increases logP compared to piperazine analogs (e.g., piperazin-1-yl derivatives in ) due to reduced polarity .
  • Fluorine substitution (e.g., 3-fluoro analog in ) slightly reduces molecular weight and may enhance metabolic stability .

Solubility :

  • Piperazine-containing analogs (e.g., CAS 1704074-12-3) exhibit higher aqueous solubility due to the basic nitrogen atoms, which can form salts .
  • Hydrochloride salts (e.g., CAS 1704068-65-4) further improve solubility in polar solvents .

Synthetic Accessibility: Suzuki-Miyaura coupling yields for related compounds (e.g., 52% for pyrazolo-thieno[3,2-d]pyrimidinyl derivatives in ) suggest moderate efficiency for such boronic acids .

Biological Activity

(3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in cancer therapy and bacterial detection. Boronic acids are known for their ability to interact with biomolecules, which can lead to various therapeutic applications. This article reviews the biological activity of this specific compound, supported by case studies, research findings, and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C15H20BClN2O3
  • Molecular Weight : 308.59 g/mol
  • CAS Number : 1704074-00-9

The biological activity of boronic acids, including this compound, primarily revolves around their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to inhibit enzymes such as proteases, which play critical roles in cancer progression and bacterial metabolism.

Anticancer Properties

Research indicates that boronic acids can inhibit the growth of various cancer cell lines. For instance, studies have shown that phenylboronic acid derivatives can effectively target metastatic prostate cancer cells by inhibiting Rho family GTPases, which are crucial for cell migration and invasion.

StudyFindings
Phenylboronic acid inhibited migration in prostate cancer cell lines, affecting RhoA and Rac1 activities.
Boron-containing compounds showed potential as proteasome inhibitors, leading to apoptosis in cancer cells.

Antibacterial Activity

Recent studies have explored the use of boronic acids for bacterial detection and inhibition. The interactions between boronic acids and bacterial cell surfaces have been demonstrated to enhance the aggregation of bacteria, which can lead to increased sensitivity in detection assays.

StudyFindings
Boronic acid-modified dendrimers showed enhanced aggregation with bacteria, indicating potential for selective antibacterial activity.
The aggregation size was linked to the concentration of boronic acids, impacting bacterial viability.

Case Studies

  • Prostate Cancer Inhibition : A study published in PubMed demonstrated that treatment with phenylboronic acid resulted in decreased RhoA activity in DU-145 metastatic prostate cancer cells, highlighting its potential as a therapeutic agent against aggressive cancer types .
  • Bacterial Detection Methodology : Research detailed a novel approach using boronic acid-modified dendrimers for rapid bacterial detection. The study found that the presence of boronic acid significantly improved the sensitivity of detection methods by facilitating the aggregation of bacteria through specific interactions with glycolipids on their surfaces .

Safety and Toxicity

Boronic acids generally exhibit low toxicity profiles, making them suitable candidates for therapeutic applications. The lack of significant adverse effects reported in various studies supports their potential use in clinical settings .

Q & A

Q. What are the optimized synthetic routes for (3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid, and how can intermediates be characterized?

The synthesis of arylboronic acids often employs Suzuki-Miyaura cross-coupling, requiring careful optimization of catalysts and protecting groups. For example, a related boronic acid derivative was synthesized via a palladium-catalyzed coupling reaction using tetrakis(triphenylphosphine)palladium(0) in 1,2-dimethoxyethane/water under reflux . Key steps include:

  • Protection of amines : Use tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common for aryl halide coupling.
  • Purification challenges : Boronic acids may bind irreversibly to silica gel; alternatives like size-exclusion chromatography or recrystallization are recommended .
    Characterization : Use NMR (¹¹B NMR for boronic acid confirmation), HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) , and mass spectrometry.

Q. How can researchers mitigate instability issues (e.g., protodeboronation) during storage or reaction conditions?

Boronic acids are prone to protodeboronation under acidic or oxidative conditions. Stabilization strategies include:

  • pH control : Store in neutral or slightly basic buffers (pH 7–9).
  • Temperature : Avoid prolonged heating above 60°C to prevent boroxin formation .
  • Derivatization : Convert to pinacol esters for improved shelf life .
    Experimental validation : Monitor degradation via HPLC or TLC using reference standards .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • HPLC : Use methanol/buffer mobile phases (65:35) with UV detection at 254 nm for quantifying impurities .
  • X-ray crystallography : Resolves stereochemical ambiguities; e.g., Hirshfeld surface analysis identifies supramolecular interactions like O–H∙∙∙N hydrogen bonds in boronic acid crystals .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How can computational modeling predict reactivity or supramolecular interactions of this boronic acid?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to study electronic effects of the 4-methylpiperidine substituent on boronic acid acidity .
  • Molecular docking : Screen for host-guest interactions (e.g., saccharide binding) using AutoDock Vina.
  • Solvent effects : COSMO-RS simulations predict solubility in polar aprotic solvents (DMF, THF) .

Q. What mechanistic insights explain contradictory data in Suzuki coupling efficiency with this compound?

Contradictions in coupling yields may arise from:

  • Steric hindrance : The 4-methylpiperidine group may reduce accessibility to the palladium catalyst.
  • Base sensitivity : Strong bases (e.g., Na₂CO₃) can induce protodeboronation; milder alternatives (K₃PO₄) are recommended .
  • Competitive side reactions : Monitor for homocoupling byproducts via GC-MS .

Q. How does the compound’s supramolecular architecture influence its application in molecular recognition?

The boronic acid group forms reversible covalent bonds with diols (e.g., sugars), while the 4-methylpiperidine moiety enhances solubility and steric tuning. Key findings:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H∙∙∙O contacts) in crystalline states .
  • pH-dependent binding : The compound’s pKa (~8.5) allows selective sugar complexation at physiological pH .

Q. How can researchers design experiments to resolve discrepancies in biological activity reports?

  • Dose-response studies : Use orthogonal assays (e.g., enzymatic inhibition + SPR) to confirm target engagement.
  • Metabolic stability : Incubate with liver microsomes and quantify metabolites via LC-HRMS .
  • Theoretical alignment : Link observed activity to electron-deficient arylboronic acid motifs known for protease inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.